3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of thiazolidinone derivatives and subsequent modifications to introduce the pyrido[1,2-a]pyrimidinone moiety. The synthetic pathways often yield various derivatives that are evaluated for their biological properties.
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and ketoconazole in certain assays .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound A | E. coli | 8 µg/mL | |
Compound B | S. aureus | 4 µg/mL | |
Compound C | P. aeruginosa | 16 µg/mL |
Antitumor Activity
The compound has also been evaluated for antitumor activity. Research indicates that derivatives of thiazolidinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, compounds with similar structures have been shown to target specific kinases involved in cancer progression.
The mechanisms underlying the biological activities of this compound may involve:
- Kinase Inhibition : Several studies suggest that thiazolidinone derivatives can inhibit serine/threonine kinases, which play critical roles in cell signaling pathways associated with cancer and microbial resistance .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antiviral Properties : Preliminary data suggest potential antiviral activity against certain viruses, although further studies are needed to elucidate these effects fully .
Case Studies
A notable case study highlighted the efficacy of a related thiazolidinone derivative in a clinical setting where it demonstrated significant antimicrobial activity against multidrug-resistant strains of bacteria. The compound was administered in a controlled trial and showed a reduction in infection rates compared to standard treatments, suggesting its potential as a new therapeutic agent .
Properties
CAS No. |
498571-95-2 |
---|---|
Molecular Formula |
C24H24N4O4S2 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-16-6-5-10-27-21(16)26-20(25-9-12-32-13-11-29)18(22(27)30)14-19-23(31)28(24(33)34-19)15-17-7-3-2-4-8-17/h2-8,10,14,25,29H,9,11-13,15H2,1H3/b19-14- |
InChI Key |
BBZJDALSRIMYDD-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCCOCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCCOCCO |
Origin of Product |
United States |
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